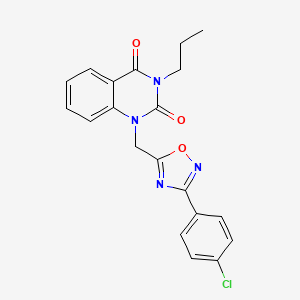methanone](/img/structure/B14109659.png)
[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl](2-hydroxyquinolin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-ylmethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole ring fused with a piperidine moiety and a quinoline derivative, making it a subject of study in medicinal chemistry, organic synthesis, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-ylmethanone typically involves multi-step organic reactions. The initial step often includes the formation of the benzoxazole ring through a cyclization reaction involving a fluorinated aniline derivative and a suitable carboxylic acid. This intermediate is then reacted with piperidine under controlled conditions to form the piperidinyl-benzoxazole compound. The final step involves the coupling of this intermediate with a hydroxyquinoline derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for achieving high-quality product suitable for further applications.
化学反应分析
Types of Reactions
4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone or aldehyde functionalities to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, 4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-ylmethanone is investigated for its potential as a fluorescent probe due to the presence of the quinoline moiety, which can exhibit fluorescence under certain conditions.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. The benzoxazole and quinoline rings are known to exhibit various biological activities, including antimicrobial and anticancer properties, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-ylmethanone involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The benzoxazole ring can interact with various enzymes, inhibiting their activity and leading to antimicrobial effects. The piperidine ring can enhance the compound’s binding affinity to its targets, increasing its overall efficacy.
相似化合物的比较
Similar Compounds
4-(6-Chloro-1,2-benzoxazol-3-yl)piperidin-1-ylmethanone: Similar structure but with a chlorine atom instead of fluorine.
4-(6-Methyl-1,2-benzoxazol-3-yl)piperidin-1-ylmethanone: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-ylmethanone enhances its lipophilicity and metabolic stability compared to its chloro and methyl analogs. This can lead to improved pharmacokinetic properties, making it a more promising candidate for drug development.
属性
分子式 |
C22H18FN3O3 |
|---|---|
分子量 |
391.4 g/mol |
IUPAC 名称 |
4-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidine-1-carbonyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C22H18FN3O3/c23-14-5-6-16-19(11-14)29-25-21(16)13-7-9-26(10-8-13)22(28)17-12-20(27)24-18-4-2-1-3-15(17)18/h1-6,11-13H,7-10H2,(H,24,27) |
InChI 键 |
YCIKIAKNHURLPZ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)C(=O)C4=CC(=O)NC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Chloro-2-[2-(4-methoxyphenyl)ethyl]-6-methyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14109580.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14109587.png)

![N-(4-fluorobenzyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14109598.png)
![[(2S,3R,4S,5R,6S)-5-azido-3-benzoyloxy-2-methoxy-6-(trityloxymethyl)oxan-4-yl] benzoate](/img/structure/B14109612.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acrylamide](/img/structure/B14109627.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-phenylacetamide](/img/structure/B14109631.png)
![1-(3-Hydroxyphenyl)-5,7-dimethyl-2-(prop-2-en-1-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14109636.png)
![4-[(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B14109638.png)
![6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14109642.png)
![2-[3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylbutyl)acetamide](/img/structure/B14109665.png)
![2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B14109666.png)
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B14109668.png)
